Product packaging for Spilanthol(Cat. No.:CAS No. 25394-57-4)

Spilanthol

Cat. No.: B142960
CAS No.: 25394-57-4
M. Wt: 221.34 g/mol
InChI Key: BXOCHUWSGYYSFW-HVWOQQCMSA-N
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Description

Contextualization of Spilanthol as a Bioactive Natural Product

This compound is classified as a bioactive natural product, meaning it is a compound produced by living organisms that exhibits biological activity. ontosight.aithieme-connect.com Its presence in plants like Acmella oleracea underscores the potential of botanical sources as reservoirs of therapeutically relevant molecules. ontosight.ai Research into this compound aims to understand its chemical properties, biological activities, and potential applications in various fields, including pharmaceuticals and cosmetics. ijmfmap.inadipogen.comresearchgate.net The compound's molecular formula is C₁₄H₂₃NO, and it has a molar mass of 221.339 g/mol . scielo.bradipogen.com It is described as a colorless oil with a pungent taste and aroma, soluble in organic solvents but insoluble in water. ontosight.ai

Ethnobotanical Significance and Traditional Medicinal Applications

Plants containing this compound, particularly Acmella oleracea (often referred to as the "toothache plant" or paracress), have a rich history of use in traditional medicine across tropical and subtropical regions, including Africa, Asia, and South America. ijmfmap.innih.govglobalresearchonline.netmskcc.orgnaturmedscientific.comnih.gov The ethnobotanical significance of these plants is closely linked to the presence of this compound and other alkamides, which impart characteristic sensory properties like tingling, numbing, and salivation-inducing effects. scielo.brwikipedia.orgnih.govijpsjournal.com

Traditionally, Spilanthes acmella and Acmella oleracea have been widely used for a variety of ailments. A primary traditional application is for toothache relief, where chewing fresh flower heads or leaves, or placing them in tooth cavities, helps alleviate pain due to the local anesthetic properties attributed to this compound. ijmfmap.inglobalresearchonline.netmskcc.orgnaturmedscientific.comnih.gov Beyond toothaches, traditional uses include treating mouth ulcers, stomatitis, gum infections, and other oral health issues, benefiting from the plant's antiseptic and anti-inflammatory effects. naturmedscientific.comnih.govijpsjournal.com

Other reported traditional applications encompass the treatment of rheumatism, gout, malaria, flu, cough, rabies diseases, tuberculosis, and fungal skin diseases. nih.govglobalresearchonline.netnaturmedscientific.comnih.gov The plant has also been used as a diuretic, an aphrodisiac, and for digestive issues. nih.govmskcc.orgnaturmedscientific.comnih.gov The diverse traditional uses highlight the broad spectrum of biological activities associated with the plant and its main constituent, this compound.

Overview of Current Academic Research Trajectories and Knowledge Gaps

Current academic research on this compound is focused on scientifically validating its traditional uses and exploring novel therapeutic potentials. Research trajectories include detailed investigations into its various pharmacological activities, such as analgesic, anti-inflammatory, antimicrobial, antioxidant, and insecticidal properties. ontosight.aiscielo.brthieme-connect.comadipogen.com

Studies are delving into the mechanisms of action underlying these effects. For instance, research indicates that this compound can exert anti-inflammatory effects by inhibiting nitric oxide production through the downregulation of inducible nitric oxide synthase (iNOS) expression in macrophages. wikipedia.orgmdpi.comnih.gov It has also been shown to interfere with the activation of several transcription factors, including NFκB, which are involved in inflammatory responses. wikipedia.orgmdpi.comnih.govmdpi.combhu.ac.in Research also explores its effects on pain pathways, potentially involving the release of gamma-aminobutyric acid (GABA). scielo.brherbmedpharmacol.com

Furthermore, research is exploring this compound's potential in areas like neuroinflammation, demonstrating its ability to reduce the production of pro-inflammatory cytokines in microglial cells. mdpi.com Its activity against various pests and vectors, supporting its traditional use as an insecticide, is also an active area of research. scielo.bradipogen.comnih.govnih.govjournalijar.comresearchgate.net

Despite the progress, knowledge gaps remain. While many traditional uses have been documented, further well-conducted pharmacological studies are needed to fully understand the efficacy and mechanisms of action for all reported applications. nih.gov The exact mechanisms by which this compound exerts some of its effects are still being elucidated. adipogen.comnih.gov Additionally, research into sustainable production methods for this compound is ongoing due to increasing commercial interest. ijmfmap.inresearchgate.net

Research findings related to this compound's biological activities include:

ActivityResearch FindingsSource
AnalgesicExhibits potent analgesic effects; associated with increased GABA release; shows dose-dependent antinociceptive effect in animal models. ontosight.aiscielo.brherbmedpharmacol.combiozoojournals.ro ontosight.aiscielo.brherbmedpharmacol.combiozoojournals.ro
Anti-inflammatoryReduces inflammation and swelling; inhibits NO production and iNOS expression; downregulates pro-inflammatory mediators (IL-1β, IL-6, TNF-α); inhibits NF-κB pathway. ontosight.aiijpsjournal.comwikipedia.orgmdpi.comnih.govmdpi.combhu.ac.injournalijar.comspandidos-publications.com ontosight.aiijpsjournal.comwikipedia.orgmdpi.comnih.govmdpi.combhu.ac.injournalijar.comspandidos-publications.com
AntimicrobialExhibits activity against certain bacteria and fungi. ontosight.aiscielo.brthieme-connect.comadipogen.comnaturmedscientific.comijpsjournal.combiozoojournals.ro ontosight.aiscielo.brthieme-connect.comadipogen.comnaturmedscientific.comijpsjournal.combiozoojournals.ro
InsecticidalShows toxicity to various insects and larvae, including mosquitoes and agricultural pests. scielo.bradipogen.comnih.govjournalijar.comresearchgate.net scielo.bradipogen.comnih.govjournalijar.comresearchgate.net
AntimalarialDisplays activity against Plasmodium falciparum strains and reduces parasitemia in animal models. scielo.bradipogen.comnih.govjournalijar.com scielo.bradipogen.comnih.govjournalijar.com
AntioxidantExerts free radical scavenging activity. ontosight.aiscielo.brthieme-connect.comadipogen.comnih.gov ontosight.aiscielo.brthieme-connect.comadipogen.comnih.gov
VasorelaxantExerts vasorelaxant activities, potentially involving NO. adipogen.comnih.gov adipogen.comnih.gov
DiureticSuggested to have diuretic effects, potentially related to affecting urinary concentration mechanisms. adipogen.commskcc.org adipogen.commskcc.org
AntinociceptiveDemonstrated antinociceptive effects in various tests. scielo.brmskcc.org scielo.brmskcc.org

This table summarizes some of the key biological activities of this compound supported by research findings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₄H₂₃NO B142960 Spilanthol CAS No. 25394-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)/b5-4+,7-6-,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOCHUWSGYYSFW-HVWOQQCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCCC=CC(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C\CC/C=C/C(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893963
Record name (E,Z,E)-N-(2-Methylpropyl)-2,6,8-decatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25394-57-4
Record name Spilanthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25394-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isobutyl-2E-decenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025394574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E,Z,E)-N-(2-Methylpropyl)-2,6,8-decatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFFININ
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Phytochemical and Biosynthetic Investigations of Spilanthol

Botanical Sources and Natural Distribution of Spilanthol

This compound is primarily found in plants belonging to the Asteraceae family, particularly within the Heliantheae and Anthemidae tribes. tandfonline.com While over 400 N-alkylamides have been identified across 26 different plant families, this compound's occurrence is strongly associated with specific genera. scielo.br

Occurrence in Acmella Species (e.g., A. oleracea, A. paniculata)

Species within the Acmella genus are well-established sources of this compound. Acmella oleracea L., commonly known as paracress or jambu, is a prominent example. scielo.br this compound has been detected in various parts of A. oleracea, including flowers, leaves, stems, and roots. mdpi.com Another species, Acmella paniculata, has also been identified as containing this compound. researchgate.net Studies on different Acmella species in Taiwan have also confirmed the presence of this compound. scielo.br

Presence in Heliopsis Species (e.g., H. longipes)

This compound, also referred to as affinin when found in Heliopsis species, is a predominant bioactive alkamide in the roots of Heliopsis longipes. unison.mx This species is endemic to central Mexico and is a valuable source of specialized metabolites, particularly in its roots. researchgate.netchilcuague.com The concentration of affinin/spilanthol in H. longipes roots can be significant, reported to be ≥ 1% of the dry weight of root tissue. unison.mx

Identification in Other Plant Genera

Beyond Acmella and Heliopsis, this compound or related alkamides have been identified in other plant genera. These include Welelia parviceps and Acmella ciliata. scielo.brscispace.comresearchgate.net The presence of alkamides, including this compound, has been reported in several genera such as Anacyclus, Artemisia, Echinacea, Salmea, Sanvitalia, and Wedelia. bhu.ac.in

Here is a table summarizing the occurrence of this compound in selected plant species:

TribeGenusSpeciesPrimary this compound LocationReference
EcliptinaeWeleliaWelelia parvicepsNot specified scispace.com
GalinsoginaeAcmellaAcmella ciliataFlower heads, leaves, stem, roots, callus, suspension cultures scispace.comresearchgate.netresearchgate.net
GalinsoginaeAcmellaAcmella oleraceaFlowers, leaves, stems, roots scielo.brmdpi.com
GalinsoginaeAcmellaAcmella oppositifoliaUnderground tissue tandfonline.comunison.mx
GalinsoginaeAcmellaAcmella radicansNot specified scispace.com
ZinniinaeHeliopsisHeliopsis longipesRoots scielo.brunison.mxresearchgate.net
Not specifiedSpilanthesSpilanthes americanaFlowers and leaves scispace.com
Not specifiedSpilanthesSpilanthes paniculataNot specified journalijar.comijmfmap.in
Not specifiedSpilanthesSpilanthes mauritianaNot specified bhu.ac.injournalijar.comnih.gov

Elucidation of this compound Biosynthetic Pathways

The biosynthesis of N-alkylamides, including this compound, involves complex enzymatic pathways within plants. While a detailed, step-by-step elucidation of the complete this compound biosynthetic pathway is an ongoing area of research, a deduced biosynthetic pathway for N-alkylamides in plants has been reconstructed based on various studies. researchgate.net Alkamides are a class of pseudoalkaloid bioactives. bhu.ac.in Research into the biosynthesis of plant natural products often utilizes approaches like chemoproteomics to identify functional proteins involved in these pathways. frontiersin.org Understanding these pathways is crucial for potential metabolic engineering efforts aimed at enhancing this compound production. nih.gov

Biotechnological Production and In Vitro Cultivation of this compound

Due to the increasing demand for this compound and the limitations of relying solely on field-grown plants (such as seasonal variations, environmental fluxes, and potential depletion of natural populations), biotechnological approaches, particularly in vitro cultivation, are being explored as promising alternatives for consistent and stable this compound production. journalijar.comijmfmap.injournalijar.com

Development of Plant Tissue and Cell Culture Systems

Plant tissue and cell culture systems offer controlled environments for the production of secondary metabolites like this compound. researchgate.netjournalijar.com Several studies have focused on establishing in vitro cultures for this compound production in Acmella and Spilanthes species. mdpi.comjournalijar.comijmfmap.injournalijar.comnih.gov

Research has demonstrated the accumulation of this compound in leaves of in vitro grown plants of Spilanthes acmella. journalijar.comnih.gov Efficient methods, such as HPLC-MS, have been developed for the identification and quantitative estimation of this compound in these cultures. journalijar.com Notably, some studies have reported significantly higher this compound production in leaf disc derived plants compared to field-grown plants. journalijar.com

Cell suspension cultures have also been explored for this compound biosynthesis and production. researchgate.netnih.gov Studies have investigated factors influencing biomass growth and this compound production in these cultures, including nutrient consumption, agitation speed, and pH. nih.gov Supplementation of the culture medium with specific carbon sources, such as sucrose (B13894), has shown higher this compound production compared to others like glucose or fructose. nih.gov

Elicitation, using biotic and abiotic elicitors, has been attempted to enhance this compound production in cell suspension cultures of species like Acmella ciliata. researchgate.netresearchgate.net These studies have shown significant increases in this compound yield upon treatment with elicitors such as yeast extract and methyl jasmonate. researchgate.netresearchgate.net

Here is a table summarizing some findings on this compound production in in vitro cultures:

Culture TypePlant SpeciesExplant SourceMedium Components (Examples)Key FindingReference
In vitro plantsSpilanthes acmellaLeaf discMS medium + growth regulatorsHigher this compound production compared to field-grown plants journalijar.com
Callus culturesSpilanthes acmellaLeaf discNot specifiedAccumulated low amount of this compound journalijar.com
Cell suspension culturesSpilanthes acmellaNot specifiedMS medium + sucroseThis compound production observed to be growth associated; highest with sucrose nih.gov
Cell suspension culturesAcmella ciliataLeafMS medium + BA and NAAThis compound detected in harvested cells; production enhanced by elicitors researchgate.netresearchgate.net
Hairy root culturesSpilanthes acmellaNodal segmentsNot specifiedPotential for rapid and mass production of this compound afjbs.com

The development of hairy root cultures through Agrobacterium rhizogenes mediated transformation has also been investigated as a potential method for in vitro this compound production in Spilanthes acmella. afjbs.com This technique offers the possibility of rapid and mass production of this compound independent of seasonal and geographical factors. afjbs.com

Optimization of Culture Media and Growth Regulators for Enhanced this compound Accumulation

In vitro culture techniques offer a controlled environment for the production of secondary metabolites like this compound, mitigating the variability associated with environmental factors in field cultivation. researchgate.netjournalijar.com Optimizing the composition of culture media, including the type and concentration of plant growth regulators, mineral salts, and carbon sources, is crucial for enhancing this compound accumulation in vitro. iitg.ac.in

Studies have investigated the effects of various growth regulators on this compound production in Spilanthes acmella tissue cultures. Murashige and Skoog (MS) basal medium is commonly used as a base medium. iitg.ac.iniitg.ac.in The addition of cytokinins and auxins, such as N6-benzylaminopurine (BAP), Thidiazuron (TDZ), Kinetin, α-naphthalene acetic acid (NAA), Indole-3-acetic acid (IAA), 2,4-dichlorophenoxyacetic acid (2,4-D), and p-chlorophenoxyacetic acid (pCPA), has been explored to induce regeneration and influence this compound content. iitg.ac.in

Research indicates that the type and concentration of growth regulators significantly impact the morphogenic response of explants and subsequent this compound accumulation. For instance, leaf disc cultures showed no response in the absence of growth regulators. iitg.ac.in Specific combinations and concentrations have been found to favor either callus formation or shoot differentiation. iitg.ac.in

Benzyladenine (BA) has been shown to significantly affect this compound accumulation in S. oleracea in vitro cultures. Aerial parts of plants exposed to 2.22 and 4.44 mM BA exhibited increased this compound contents. academicjournals.orgacademicjournals.org Basal calli grown in medium with 4.44 mM BA also showed increased this compound content. academicjournals.orgacademicjournals.org

The carbon source in the culture medium also plays a role. In one study, sucrose supplementation resulted in the highest production of this compound in cell suspension cultures of Spilanthes acmella, followed by glucose. nih.gov Fructose-containing medium did not result in detectable this compound. nih.gov

Elicitation, using biotic and abiotic compounds, is another strategy explored to trigger the synthesis and accumulation of secondary metabolites in cell cultures. journalijar.com Studies have shown that elicitation can significantly increase this compound production in cell suspension cultures. researchgate.net For example, yeast extract (a biotic elicitor) and methyl jasmonate (MeJA, an abiotic elicitor) have been shown to enhance this compound production in Acmella ciliata cell suspension cultures. researchgate.net

Table 1 summarizes some findings on the effect of growth regulators and carbon sources on this compound production in vitro.

Table 1: Effect of Selected Factors on In Vitro this compound Accumulation

FactorSpecific Condition/ConcentrationEffect on this compound AccumulationSource
Growth Regulator (BA)2.22 mMIncreased Relative Area (37.3%) academicjournals.orgacademicjournals.org
Growth Regulator (BA)4.44 mMIncreased Relative Area (39.1%) academicjournals.orgacademicjournals.org
Carbon SourceSucroseHighest production (91.4 µg/g DW) nih.gov
Carbon SourceGlucoseLower production (56.8 µg/g DW) nih.gov
Carbon SourceFructoseNot detected nih.gov
Elicitor (Yeast Extract)24 hrs exposureUp to 34.61-fold increase researchgate.net
Elicitor (Methyl Jasmonate)72 hrs treatmentUp to 41.02-fold increase researchgate.net

Comparison of In Vitro Production to Field-Grown Plant Material

Comparisons between this compound production in in vitro cultures and field-grown plants of Spilanthes acmella have yielded promising results for tissue culture. Studies have reported significantly higher this compound production in in vitro derived plants compared to field-grown plants. ijmfmap.injournalijar.comiitg.ac.innih.gov

In one study, leaves of in vitro plants derived from leaf discs showed a this compound content of 3294.36 ± 12.4 µg/g DW, which was significantly higher than the 2703.66 ± 9.6 µg/g DW found in the leaves of field-grown mother plants. journalijar.comiitg.ac.in Callus cultures established from leaf discs in the same study accumulated a lower amount of this compound (998.03 ± 15.6 µg/g DW), supporting the observation that differentiated or organized cells and organs generally produce more secondary metabolites than dedifferentiated cells in culture. journalijar.comiitg.ac.in

Another study on S. oleracea found that higher this compound production (58.5% relative area) was obtained from the leaves and stems of plants grown in liquid medium for up to 90 days, compared to field-grown plants. academicjournals.orgacademicjournals.org However, when these in vitro plants with high this compound content were transferred to field conditions, the this compound content decreased significantly (4.0%). academicjournals.orgacademicjournals.org

While flowers are generally reported to have higher this compound content in field-grown plants compared to other tissues, in vitro culture of leaves and stems has demonstrated the potential for high this compound accumulation. academicjournals.orgacademicjournals.org

Table 2 presents a comparison of this compound content in different plant materials.

Table 2: Comparison of this compound Content in In Vitro and Field-Grown Plant Material

Plant Material SourceThis compound Content (µg/g DW)NotesSource
In vitro plants (leaf disc derived leaves)3294.36 ± 12.4Significantly higher than field-grown ijmfmap.injournalijar.comiitg.ac.in
Field-grown plants (leaves)2703.66 ± 9.6 journalijar.comiitg.ac.in
In vitro callus (leaf disc derived)998.03 ± 15.6Lower than in vitro plants and field ijmfmap.injournalijar.comiitg.ac.in
In vitro plants (leaves and stems, liquid medium)58.5% Relative AreaAfter 90 days in culture academicjournals.orgacademicjournals.org
Field-grown plants (leaves and stems)4.0% Relative AreaAfter transfer from in vitro to field academicjournals.orgacademicjournals.org

These findings highlight the potential of in vitro culture as a method for consistent and potentially higher this compound production compared to traditional cultivation, although maintaining high levels upon transfer to field conditions remains a challenge. academicjournals.orgacademicjournals.org

This compound, a prominent N-alkylamide found primarily in Acmella oleracea, is a compound of significant interest due to its diverse biological properties. Its accurate analysis and quantification are crucial for research and potential applications. This requires sophisticated methodologies for both its extraction and isolation from plant matrices, as well as advanced analytical techniques for its identification and quantification.

Advanced Methodologies for Spilanthol Analysis

State-of-the-Art Analytical and Quantification Techniques

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., UV, DAD)

High-Performance Liquid Chromatography (HPLC) coupled with various detection systems, particularly Ultraviolet (UV) and Diode Array Detection (DAD), is a widely employed technique for the analysis of spilanthol in plant extracts and formulations. This method allows for the separation, identification, and quantification of this compound from complex matrices.

HPLC methods for this compound analysis typically utilize reversed-phase C18 columns for separation scielo.brresearchgate.netresearchgate.net. Mobile phases often consist of mixtures of acetonitrile (B52724) and water or ethanol (B145695) and water, employed in either isocratic or gradient elution modes scielo.brresearchgate.netnih.govresearchgate.net.

UV and DAD detectors are commonly used due to this compound's chromophoric properties, allowing for detection in the UV range. This compound exhibits a maximum UV absorption around 228.5 nm scielo.br. Quantification is frequently performed at specific wavelengths such as 230 nm or 237 nm scielo.brnih.govmdpi.com. DAD provides a full UV-Vis spectrum, which is valuable for peak purity assessment and the identification of co-eluting compounds nih.govmdpi.com.

Different HPLC methods have been developed and validated for this compound quantification, demonstrating varying chromatographic parameters and retention times. For instance, one isocratic method using a mobile phase of 93:7 acetonitrile:water (v/v) at a flow rate of 0.5 mL/min reported a this compound retention time of 7.34 min scielo.brresearchgate.net. Another isocratic method using acetonitrile:water (1:1, v/v) at 0.2 mL/min showed a retention time of 4.97 min scielo.brresearchgate.net. Gradient elution programs are also utilized, often starting with a low organic phase concentration and increasing over time to elute this compound and other compounds nih.gov.

HPLC-DAD is also employed for the relative quantification and purity determination of this compound in purification fractions. For example, in one study, DAD-UV detection was performed from 190 to 500 nm, with this compound quantification at 230 nm and purity determination at 210 nm mdpi.com. The purest fractions in this study showed high percentages of this compound in relative distribution mdpi.com.

The sensitivity and accuracy of HPLC methods for this compound quantification have been reported. A sensitive HPLC-MS/MS method, used for confirmation of results from an NMR quantification protocol, demonstrated a limit of quantification (LOQ) of 1 ng/mL, precision with RSD lower than 7%, and accuracy with RE lower than 7.5% researchgate.netnih.govthieme-connect.com.

Data from various studies highlight the application of HPLC-UV/DAD for quantifying this compound in different plant parts and extracts.

Sample TypeDetection MethodWavelength (nm)This compound ContentSource
in vitro plant leavesHPLC-UV2373294 µg/g dry weight scielo.br
in vivo plant leavesHPLC-UV2372704 µg/g dry weight scielo.br
Leaf-disk derived callusHPLCUV998.03 ± 15.6 µg/g DW researchgate.net
Leaves of in vitro plantsHPLCUV3294.36 ± 12.4 µg/g DW researchgate.net
Field-grown mother plantsHPLCUVComparable to in vitro researchgate.net
Ethanolic extract of flowersHPLCUV84.52 mg/g dry weight (highest recorded) researchgate.net
NADES extract (ChCl/P, 1:2, +20% water)HPLC-DAD230244.58 µg/mL nih.govresearchgate.net
Ethanolic extractHPLC-DAD230245.93 µg/mL nih.govresearchgate.net

HPLC-DAD-ESI-MS techniques have also been employed for both qualitative and quantitative analysis of this compound and other N-alkylamides in Acmella oleracea extracts, providing detailed structural information through mass spectrometry nih.govnih.govufpa.br.

Assessment of this compound Stability and Degradation Kinetics

The stability of this compound is a critical factor for its application in various products, including pharmaceuticals and cosmetics. Studies have investigated the stability of this compound under different conditions, identifying potential degradation pathways and products.

This compound is known to be sensitive to light and air and should ideally be stored under inert conditions to prevent degradation evitachem.com. The molecule contains an amide group and unsaturated bonds, making it susceptible to hydrolysis and oxidation evitachem.comgoogle.com.

Hydrolysis of the amide group can occur under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines evitachem.com. The kinetic potential of degradation by hydrolysis and subsequent oxidation is directly related to pH google.com. The non-ionized form of this compound, which predominates at physiological pH, is considered less susceptible to degradation and thus more stable google.com.

Oxidation primarily affects the unsaturated bonds in this compound evitachem.com. Studies have shown that oxidation by air can yield (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide as a degradation product researchgate.netnih.govthieme-connect.comthieme-connect.com. This compound was also identified as a main degradation product when this compound was subjected to UV-B irradiation in various solvents nih.gov. Other identified degradation products from UV-B irradiation include 6,9-dihydroxy-deca-2,7-dienoic acid isobutyl-amide and 8,9-dihydroxy-deca-2,6-dienoic acid isobutyl-amide nih.gov.

The solvent used can influence the photostability of this compound. In one study investigating UV-B irradiation, the photostability of N-alkylamides, including this compound, in Acmella oleracea extract decreased in the following order of solvents: methanol (B129727) > ethanol > saline solution > water nih.gov.

Storage conditions also play a significant role in this compound stability. While this compound has been shown to be stable in ethanolic extracts for over six months when stored at room temperature, its stability in other matrices and under different conditions varies researchgate.netplos.org. For instance, mucoadhesive films containing Acmella oleracea extract showed no significant degradation of this compound after 120 days of storage at 40°C, with the pH remaining stable plos.org.

Thermal degradation is another factor to consider during extraction and processing. Using lower temperatures during extraction can help eliminate the risk of thermal degradation of this compound thieme-connect.com. Supercritical fluid extraction (SFE) has shown better oxidative stability results compared to Soxhlet extraction, attributed to the use of moderate temperatures researchgate.net.

Assessing this compound stability often involves monitoring its concentration over time under accelerated or real-time storage conditions using quantitative analytical methods like HPLC-UV/DAD or HPLC-MS/MS thieme-connect.complos.orguncg.edu. Degradation kinetics can be studied by analyzing samples at various time points to monitor the decrease in this compound concentration and the appearance of degradation products uncg.edu.

Degradation PathwayConditionsIdentified Degradation ProductsSource
HydrolysisAcidic or basic conditionsCorresponding carboxylic acids and amines evitachem.com
OxidationAir(2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide researchgate.netnih.govthieme-connect.comthieme-connect.com
Photo-oxidationUV-B irradiation (in various solvents)(2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide, 6,9-dihydroxy-deca-2,7-dienoic acid isobutyl-amide, 8,9-dihydroxy-deca-2,6-dienoic acid isobutyl-amide nih.govthieme-connect.com
Thermal DegradationHigh temperatures (e.g., during extraction)Not specifically identified products in sources, but risk is noted. thieme-connect.comresearchgate.net

Further research is needed to develop strategies for enhancing the stability and bioavailability of this compound for effective applications evitachem.com.

Pharmacological and Biological Activities of Spilanthol: Mechanistic and Efficacy Studies

Modulation of Inflammatory Processes

Cellular and Molecular Mechanisms of Anti-inflammatory Action

Spilanthol has been demonstrated to exert anti-inflammatory effects through the modulation of various cellular and molecular targets involved in the inflammatory cascade. Research indicates that its mechanisms of action primarily involve the suppression of pro-inflammatory mediator production, downregulation of key inducible enzymes, regulation of critical signaling pathways, and impact on inflammatory cytokines, chemokines, adhesion molecules, and specific transcription factors. These effects have been observed in various cell types, including macrophages and endothelial cells, often in response to inflammatory stimuli such as lipopolysaccharide (LPS).

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide)

A significant aspect of this compound's anti-inflammatory activity is its ability to inhibit the production of pro-inflammatory mediators, notably Nitric Oxide (NO). Studies consistently show that this compound treatment leads to a reduction in NO levels in activated cells, such as LPS-stimulated RAW 264.7 macrophages. wikipedia.orgnih.govwikipedia.org This inhibition of NO production is a key mechanism by which this compound mitigates inflammatory responses.

Downregulation of Inducible Enzymes (e.g., iNOS, COX-2, LOX)

This compound has been shown to downregulate the expression and activity of inducible enzymes central to inflammation, including inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). Multiple studies report that this compound treatment reduces both the mRNA and protein levels of iNOS and COX-2 in LPS-stimulated macrophages. wikipedia.orgnih.govwikipedia.org The suppression of iNOS directly correlates with the observed reduction in NO production, while the downregulation of COX-2 leads to decreased production of prostaglandins, such as PGE2, another important inflammatory mediator. wikipedia.org

Regulation of Key Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of this compound are closely linked to its modulation of crucial intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Research indicates that this compound inhibits the activation of NF-κB, a key transcription factor regulating the expression of numerous pro-inflammatory genes. This inhibition often involves preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation. wikipedia.orgnih.govwikipedia.org Furthermore, this compound has been shown to suppress the activation of MAPK kinases, including ERK, JNK, and p38, which are also critical components of inflammatory signaling cascades. wikipedia.orgnih.govwikipedia.org

Impact on Adhesion Molecules (e.g., ICAM-1) and Specific Transcription Factors (e.g., ATF4, FOXO1, IRF1, ETS1, AP-1, Smad)

Beyond its effects on NF-κB and MAPK, this compound also influences the expression of adhesion molecules and the activity of other specific transcription factors involved in inflammation. This compound has been reported to inhibit the expression of Intercellular Adhesion Molecule 1 (ICAM-1), which plays a crucial role in the adhesion and transmigration of leukocytes to inflammatory sites. wikipedia.org Furthermore, transcription factor array experiments and other studies have revealed that this compound can inhibit the activation of several transcription factors, including Activating Transcription Factor 4 (ATF4), Forkhead Box O1 (FOXO1), Interferon Regulatory Factor 1 (IRF1), ETS Proto-Oncogene 1 (ETS1), Activator Protein 1 (AP-1), and Smad proteins. wikipedia.org The modulation of these factors contributes to the broader regulatory effects of this compound on inflammatory gene expression.

NameIdentifier TypeIdentifierNotes
This compoundPubChem CID5353001
Nitric OxidePubChem CID145068
Inducible Nitric Oxide Synthase (iNOS)Protein-Enzyme
Cyclooxygenase-2 (COX-2)Protein-Enzyme
Lipoxygenase (LOX)Protein-Enzyme
Nuclear Factor-kappa B (NF-κB)Protein Complex-Transcription factor complex/pathway
Mitogen-Activated Protein Kinase (MAPK)Protein Family-Signaling pathway
Tumor Necrosis Factor-alpha (TNF-α)Protein-Cytokine
Interleukin-1 beta (IL-1β)Protein-Cytokine
Interleukin-6 (IL-6)Protein-Cytokine
Monocyte Chemoattractant Protein-1 (MCP-1) / C-C motif chemokine 2UniProt IDP13500Chemokine
Intercellular Adhesion Molecule 1 (ICAM-1)Protein-Adhesion molecule
Activating Transcription Factor 4 (ATF4)Protein-Transcription factor
Forkhead Box O1 (FOXO1)Protein-Transcription factor
Interferon Regulatory Factor 1 (IRF1)Protein-Transcription factor
ETS Proto-Oncogene 1 (ETS1)Protein-Transcription factor
Activator Protein 1 (AP-1)Protein Complex-Transcription factor complex
SmadProtein Family-Signaling pathway/transcription factors

Preclinical Efficacy in Inflammatory Disease Models

This compound has demonstrated promising anti-inflammatory effects in both in vitro cellular assays and in vivo animal models, suggesting its potential as a therapeutic agent for inflammatory conditions.

In Vitro Cellular Models

Studies utilizing various cellular models have elucidated this compound's ability to modulate inflammatory responses at the cellular level. In lipopolysaccharide (LPS) and interferon-gamma (IFNγ)-stimulated RAW 264.7 macrophage cells, this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and reduce the production of nitric oxide (NO) nih.govnih.govresearchgate.net. This inhibition of iNOS and NO release is a key mechanism by which this compound attenuates inflammatory mediators nih.gov. Furthermore, this compound has been reported to suppress inflammatory transcription factors in macrophages researchgate.net.

In human lung epithelial A549 cells stimulated with interleukin-1 beta (IL-1β), this compound reduced the expression of pro-inflammatory cytokines such as prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) researchgate.net. It also decreased the expression of monocyte chemoattractant protein-1 (MCP-1) and intercellular adhesion molecule 1 (ICAM-1) by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways researchgate.net.

While primarily known for its anti-inflammatory effects in immune and epithelial cells, this compound's impact on other cell types relevant to inflammation has also been explored. Studies involving 3T3-L1 adipocytes have investigated the effects of plant extracts containing alkylamides, including this compound, in the context of adipogenesis and potential links to inflammation in adipose tissue researchgate.net.

The in vitro findings highlight this compound's capacity to interfere with key inflammatory pathways, including the reduction of pro-inflammatory mediators and the modulation of transcription factors and signaling cascades.

In Vivo Animal Models

The anti-inflammatory efficacy of this compound has been further supported by studies conducted in various in vivo animal models of inflammatory diseases. This compound has demonstrated anti-inflammatory effects in mouse models of dermatitis, pancreatitis, and intestinal mucositis researchgate.netresearchgate.netresearchgate.net.

In a mouse model of irritant contact dermatitis induced by phorbol (B1677699) 12-myristate 13-acetate, this compound was found to markedly relieve the symptoms and histological signs of acute inflammation researchgate.net. In a model of acute pancreatitis, this compound reduced leukocyte migration, indicating a reduction in the inflammatory cellular infiltration researchgate.net.

Studies on intestinal mucositis induced by 5-fluorouracil (B62378) (5-FU) in mice showed that daily administration of this compound significantly lowered the severity of the condition researchgate.net. This was evidenced by a reduction in histopathological changes and an increase in villus height in the intestinal tissue researchgate.net. A decrease in myeloperoxidase activity, an indicator of neutrophil infiltration and inflammation, was also observed in this compound-treated animals researchgate.net.

These in vivo studies provide evidence for the therapeutic potential of this compound in ameliorating the severity of inflammatory conditions affecting the skin, pancreas, and intestinal tract.

Neuropharmacological Modulations

This compound is also recognized for its neuropharmacological properties, particularly its analgesic and antinociceptive effects, which are mediated through interactions with various neurotransmitter systems and ion channels.

Analgesic and Antinociceptive Mechanisms

The pain-relieving effects of this compound have been investigated, revealing complex mechanisms involving modulation of neuronal signaling.

Interactions with Neurotransmitter Systems

Research suggests that the analgesic and antinociceptive effects of this compound may involve the activation of several neurotransmitter systems, including the opioidergic, serotoninergic, and GABAergic systems nih.govresearchgate.netscielo.brresearchgate.netresearchgate.net. Studies have indicated that this compound can lead to an increased release of gamma-aminobutyric acid (GABA) scielo.brresearchgate.net, a major inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic signaling may contribute to its pain-relieving properties.

The involvement of opioidergic and serotoninergic pathways suggests that this compound's effects may extend to modulating pain perception through descending inhibitory pathways in the nervous system nih.govresearchgate.netresearchgate.net.

Involvement of Ion Channels and Signaling Pathways

This compound's neuropharmacological effects are also linked to its interactions with various ion channels and associated signaling pathways. The nitric oxide-K+ channels pathway has been proposed to be involved in the mechanism of action of this compound's antinociceptive effects nih.govscielo.brresearchgate.net. This pathway may involve K+ channel opening facilitated by nitric oxide (NO)-induced cyclic guanosine (B1672433) monophosphate (cGMP) production nih.gov.

Interactions with transient receptor potential vanilloid type 1 (TRPV1) receptors have also been reported researchgate.netresearchgate.netresearchgate.net. TRPV1 channels are involved in the detection and transmission of pain signals, and their modulation by this compound could contribute to its analgesic effects. Additionally, some studies suggest potential interactions with other channels, such as TRPA1 receptors and voltage-gated Na+ channels researchgate.net. While research on the direct interaction of this compound with two-pore domain potassium (K2P) channels is ongoing, K2P channels are recognized as important regulators of neuronal excitability and potential targets for analgesics nih.gov.

The modulation of these ion channels and signaling pathways underscores the multifaceted nature of this compound's neuropharmacological actions, contributing to its observed analgesic and antinociceptive properties.

Neuroprotective and Anti-neuroinflammatory Effects

Research indicates that this compound possesses neuroprotective and anti-neuroinflammatory properties, which are crucial in the context of neurodegenerative diseases. scielo.br

Chronic neuroinflammation and microglial activation are recognized hallmarks in the progression of many neurodegenerative diseases. mdpi.com Studies using LPS-induced BV-2 microglial cells, a common in vitro model for neuroinflammation, have demonstrated this compound's potential to reduce the production of pro-inflammatory cytokines and mediators. mdpi.comresearchgate.netresearchgate.netunibo.it Specifically, treatment with this compound has been shown to significantly decrease the release of nitric oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) in activated microglial cells. mdpi.comresearchgate.net For instance, one study reported that this compound at concentrations of 100 µM and 50 µM significantly reduced TNF-α release by 33.64% and 18.42%, respectively, compared to the LPS-induced group. mdpi.com Similarly, IL-6 expression was significantly inhibited by 49.75% at 100 µM and 37.82% at 50 µM. mdpi.com Concentration-dependent declines in NO levels were also observed, with 100 µM and 50 µM this compound decreasing nitrite (B80452) concentrations by 38.59% and 31.3%, respectively, in LPS-only stimulated cells. mdpi.com These findings suggest that this compound can mitigate neuroinflammation by attenuating the activation of microglia and the subsequent release of inflammatory molecules. mdpi.comresearchgate.net

Here is a summary of the effects of this compound on pro-inflammatory mediators in LPS-induced BV-2 microglial cells:

MediatorThis compound ConcentrationReduction (%) (vs. LPS-induced)
TNF-α100 µM33.64
TNF-α50 µM18.42
IL-6100 µM49.75
IL-650 µM37.82
NO100 µM38.59
NO50 µM31.30

The Toll-like receptor (TLR) signaling pathway, particularly TLR4, plays a predominant role in microglial activation and neuroinflammation. mdpi.com Network pharmacology analysis predicts that this compound attenuates neuroinflammation by suppressing the TLR signaling pathway. mdpi.comresearchgate.net Molecular docking and dynamics simulations have further demonstrated robust binding affinities between this compound and key proteins within the TLR4 pathway. mdpi.comresearchgate.net This suggests a potential mechanism by which this compound exerts its anti-neuroinflammatory effects, specifically by interfering with the signaling cascade initiated by TLR4 activation. mdpi.com

Beyond its anti-inflammatory effects, this compound has also been reported to influence central nervous system functions related to neuronal excitability and behavior. One study indicated that this compound was able to modify anxiety behavior and decrease the duration of clonic and tonic seizures induced by pentylenetetrazole (PTZ) in experimental models. scielo.brresearchgate.net This suggests a potential anticonvulsant effect and anxiolytic-like properties, although the precise mechanisms underlying these effects require further investigation. scielo.brresearchgate.net

Suppression of Toll-like Receptor Signaling Pathways (e.g., TLR4)

Blood-Brain Barrier Permeability and Central Nervous System Effects

For a compound to exert significant effects within the central nervous system (CNS), it must be able to cross the blood-brain barrier (BBB). researchgate.net this compound has demonstrated the ability to penetrate the blood-brain barrier. scielo.brresearchgate.netwikipedia.orgugent.bewu.ac.thexlibrisgroup.com In vitro studies using Caco-2 cell monolayers and in vivo studies in rats and mice have investigated the permeability of this compound across biological barriers, including the BBB. researchgate.net Results indicate that this compound can cross the Caco-2 cell monolayer and exhibits significant intestinal absorption in rats after oral administration. researchgate.net Furthermore, a highly significant influx of this compound into the brains of mice was observed after intravenous injection, with a high unidirectional influx rate constant. researchgate.net This permeability supports the potential for this compound to reach the CNS and exert effects such as its observed impact on seizure activity and potential neuroprotective actions. scielo.brresearchgate.netresearchgate.net

Antimicrobial and Antiparasitic Efficacy

This compound and extracts containing it have demonstrated efficacy against a range of microorganisms and parasites. scielo.brgoogle.com

This compound exhibits significant antimicrobial activity against various pathogens, including both bacteria and fungi. google.comThis compound.com.plmdpi.com Its antibacterial properties have been reported against a range of bacteria, including Staphylococcus aureus, Escherichia coli, Streptococcus mutans, and Salmonella typhi. mdpi.cominformaticsjournals.co.inresearchgate.net Studies suggest that this compound may exert its antibacterial effects by disrupting the bacterial cell membrane. mdpi.com For instance, formulations containing this compound have shown strong antibacterial potential against bacteria implicated in skin infections, such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with observed zones of inhibition in experimental settings. mdpi.com

In addition to its antibacterial effects, this compound also possesses antifungal activity. scielo.brgoogle.comThis compound.com.plinformaticsjournals.co.insciencescholar.usresearchgate.net It has been found to be effective against various fungal species, including Fusarium oxysporum, Trichophyton mentagrophytes, Aspergillus parasiticus, and Candida albicans. scielo.brsciencescholar.usresearchgate.netnih.gov Studies have shown that this compound can inhibit the growth of these fungi and, in the case of Aspergillus parasiticus, can also inhibit aflatoxin production by downregulating key genes in the aflatoxin biosynthetic pathway. nih.gov In vitro experiments have demonstrated this compound's antifungal activity against Candida albicans, a common cause of fungal infections. researchgate.net

Here is a table summarizing some of the reported antimicrobial activities of this compound:

Microbial TypeSpecific Organisms Reported
BacteriaStaphylococcus aureus, Escherichia coli, Streptococcus mutans, Salmonella typhi, Klebsiella pneumoniae, Streptococcus pyogens, Corynebacterium diphtheria, Staphylococcus epidermidis, Enterococcus faecalis, Pseudomonas aeruginosa, Proteus mirabilis mdpi.cominformaticsjournals.co.inresearchgate.net
FungiFusarium oxysporum, Trichophyton mentagrophytes, Aspergillus parasiticus, Candida albicans, Saccharomyces cerevisiae scielo.brinformaticsjournals.co.insciencescholar.usresearchgate.netnih.gov

Larvicidal and Insecticidal Properties

This compound has demonstrated significant larvicidal and insecticidal properties against various insect pests and disease vectors, including mosquitoes such as Anopheles, Culex, and Aedes species, as well as Plutella xylostella and Periplaneta americana. nih.govscielo.brresearchgate.netnih.govajesjournal.com

Studies have shown that this compound can cause high mortality rates in mosquito larvae, eggs, and pupae, even at relatively low concentrations. scielo.brresearchgate.netajesjournal.comunibo.it For instance, a concentration of 7.5 ppm of this compound resulted in 100% mortality of eggs, larvae, and pupae of Anopheles, Culex, and Aedes mosquitoes. scielo.brajesjournal.com Another study reported an LC₅₀ of 7.6 ppm for acetylenic 2-phenylethylamides (including this compound) against Aedes aegypti larvae. researchgate.net this compound isolated from Heliopsis longipes roots showed LC₅₀ values of 4.2 mg/L and 7.3 mg/L against 3rd instar larvae of Anopheles albimanus and Aedes aegypti, respectively. unibo.it

The mechanism of action for this compound's insecticidal effects is not yet fully elucidated, but it appears to target the insect nervous system, leading to abnormal movements and uncoordinated muscular activity. nih.govresearchgate.netajesjournal.comunibo.it Rapid mortality observed in larvae suggests that this compound may disrupt processes like histolysis and histogenesis. nih.govajesjournal.comunibo.it Electrophysiological studies on cockroaches indicated immediate hyperexcitation followed by complete inhibition of cercal nerve activity. nih.gov The presence of unsaturated moieties in this compound's aliphatic chain has been proposed as crucial for its insecticidal activity. unibo.it

Larvicidal Activity of this compound against Mosquitoes

Mosquito SpeciesStageConcentrationEffectReference
Anopheles, Culex, AedesEggs, Larvae, Pupae7.5 ppm100% mortality scielo.brajesjournal.com
Aedes aegyptiLarvae7.6 ppm (LC₅₀)Mortality researchgate.net
Anopheles albimanus3rd instar larvae4.2 mg/L (LC₅₀)Toxicity unibo.it
Aedes aegypti3rd instar larvae7.3 mg/L (LC₅₀)Toxicity unibo.it
Culex quinquefasciatus3rd instar larvae3.1 μL/L (LC₅₀)Mortality unibo.it

Antimalarial Activity against Plasmodium Species

This compound has demonstrated antimalarial activity against Plasmodium falciparum and Plasmodium yoelii yoelii. nih.govresearchgate.net Studies have shown that this compound can inhibit the growth of P. falciparum strains, including chloroquine-resistant ones, in vitro. nih.govresearchgate.net

In vitro studies showed this compound had an IC₅₀ of 16.5 μg/mL against Plasmodium falciparum strain PFB and an IC₅₀ of 5.8 μg/mL against the chloroquine-resistant P. falciparum K1 strain. nih.govresearchgate.net In vivo investigations using mice infected with P. yoelii yoelii 17XNL revealed that this compound at a low concentration of 5 mg/kg reduced parasitemia by 59%. nih.govresearchgate.net

In Vitro Antimalarial Activity of this compound against Plasmodium falciparum

Plasmodium falciparum StrainIC₅₀ (μg/mL)Reference
PFB16.5 nih.govresearchgate.net
K1 (chloroquine-resistant)5.8 nih.govresearchgate.net

Antischistosomal Effects in Schistosoma mansoni Infection Models

Research indicates that this compound possesses antischistosomal activity against Schistosoma mansoni. researchgate.netnih.govresearchgate.net In vitro studies have shown that this compound can cause mortality and morphological alterations in adult schistosomes. researchgate.netnih.gov

Ex vivo studies demonstrated that this compound caused mortality of adult schistosomes with an EC₅₀ value of 27.8 μM. nih.gov Preclinical studies using murine models of patent S. mansoni infection showed that oral administration of this compound at 400 mg/kg resulted in significant reductions in worm burden (approximately 42%). nih.gov Furthermore, this compound exhibited notable effects on the oogram, leading to a decrease in egg burden and the number of immature eggs by over 80%. nih.gov It also promoted significant reductions in hepato- and splenomegaly in infected mice. nih.gov

In Vitro and In Vivo Antischistosomal Effects of this compound against Schistosoma mansoni

Study TypeModel/StageConcentration/DoseEffectReference
In vitroAdult S. mansoni27.8 μM (EC₅₀)Mortality, morphological alterations nih.gov
In vivoPatent S. mansoni infection (murine model)400 mg/kg (oral)~42% reduction in worm burden, >80% reduction in egg burden and immature eggs, reduced hepato- and splenomegaly nih.gov

Antioxidant and Chemopreventive Activities

This compound and extracts containing it have demonstrated antioxidant and antimutagenic activities, suggesting potential chemopreventive properties. nih.govscielo.brresearchgate.netproquest.commdpi.comresearchgate.netnih.govmzu.edu.in

Antimutagenic Potential

This compound has shown antimutagenic activity, demonstrated by its ability to reduce mutations induced by certain substances. nih.govscielo.brresearchgate.net Studies using Salmonella typhimurium strains have provided evidence for this effect. nih.govscielo.brresearchgate.net

Specifically, this compound was shown to reduce frameshift mutations induced by 2-aminoanthracene (B165279) (2AA) and norfloxacin-induced mutations in Salmonella typhimurium strains TA98 and TA102. nih.govscielo.brresearchgate.net At concentrations of 25 and 50 µ g/plate , this compound significantly reduced the frameshift mutations generated by 2AA (40%) and the oxidative DNA damage linked to norfloxacin (B1679917) (37–50%). scielo.br

Antimutagenic Effects of this compound in Salmonella typhimurium

MutagenSalmonella typhimurium StrainThis compound Concentration (µ g/plate )Effect on Mutations/DNA DamageReference
2-aminoanthracene (2AA)TA98, TA10225, 50Reduced frameshift mutations (40%) scielo.br
Norfloxacin (NOR)TA98, TA10225, 50Reduced oxidative DNA damage (37–50%) scielo.br

In Vitro and In Vivo Anticancer Research

Preliminary in vitro studies suggest that extracts containing this compound may possess anticancer properties. These extracts have demonstrated the ability to reduce cell proliferation in certain cancer cell lines. scirp.orgoncoscience.us Research indicates that this compound might selectively target aberrant tumor cells while showing less effect on normal healthy cells. The potential anticancer effects may be associated with various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and suppression of tumor metastasis. oncoscience.us Molecular docking studies have also evaluated the inhibitory properties of this compound against proteins like JAK1 and JAK2, suggesting potential in the treatment of gastric carcinoma. researchgate.net

Metabolic and Physiological System Regulation

This compound has been investigated for its influence on several metabolic and physiological processes.

Diuretic Mechanisms and Renal Physiology (e.g., cAMP pathway, vasopressin signaling)

Acmella oleracea, the source of this compound, is traditionally recognized for its diuretic properties. plos.orgresearchgate.net Scientific studies have explored the molecular mechanisms underlying this effect, particularly focusing on the renal handling of water and electrolytes. This compound has been shown to influence the urine concentrating mechanism. plos.orgresearchgate.net

Research indicates that this compound can reduce the basal phosphorylation level of the Na-K-2Cl symporter (NKCC2) in the thick ascending limb of the nephron, a key transporter involved in the urine concentrating mechanism. plos.orgresearchgate.net This inhibition of NKCC2 activity is thought to contribute to increased natriuresis (sodium excretion) and kaliuresis (potassium excretion). researchgate.net

Furthermore, this compound has been observed to reduce the accumulation of aquaporin 2 (AQP2) at the apical plasma membrane of collecting duct cells. plos.orgnih.gov AQP2 is a water channel regulated by vasopressin (antidiuretic hormone), and its translocation to the membrane is crucial for water reabsorption. plos.orgphysiology.org By reducing AQP2 membrane expression, this compound may act as an "aquaretic," increasing the excretion of solute-free water. plos.orgnih.govmhmedical.com

At the cellular level, studies suggest that this compound's effects on renal function involve an interplay between intracellular calcium and cAMP. plos.orgnih.gov this compound has been shown to reduce or reverse basal and agonist-increased cAMP levels. plos.orgresearchgate.netnih.gov This inhibition of cAMP production negatively modulates the urine-concentrating mechanisms. plos.orgresearchgate.net

In vivo studies in mice have demonstrated that oral administration of this compound leads to a significant increase in urine output and urinary salt excretion, accompanied by a marked reduction in urine osmolality, supporting its diuretic potential. plos.orgresearchgate.net

Vasorelaxant Effects

Extracts of Spilanthes acmella (synonym: Acmella oleracea), containing this compound, have demonstrated vasorelaxant effects on pre-contracted rat thoracic aortas in vitro. ijpsjournal.commdpi.comnih.gov This effect appears to be dose-dependent. ijpsjournal.comnih.gov Studies suggest that the vasorelaxation induced by this compound is partly dependent on the presence of endothelium, indicating the involvement of endothelial-dependent pathways. mdpi.com

Mechanistic studies have shown that this compound-induced vasodilation involves the activation of gasotransmitters, such as nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S), and potentially carbon monoxide (CO). mdpi.com Inhibition of the synthesis of these gasotransmitters significantly reduced the vasorelaxant effect. mdpi.com Additionally, the involvement of prostacyclin signaling pathways and potassium channels has been implicated. mdpi.com

Anti-obesity Actions (e.g., AMPK Activation, Inhibition of Lipogenesis)

Research has explored the potential anti-obesity effects of this compound, particularly in the context of high-fat diet-induced obesity. Studies in differentiated adipocytes (3T3-L1 cells) and obese mice have investigated its mechanisms of action. nih.govresearchgate.netdntb.gov.uanih.gov

This compound has been shown to significantly inhibit intracellular lipid accumulation in 3T3-L1 adipocytes. nih.govresearchgate.netdntb.gov.uanih.gov Mechanistically, it reduces the expression of lipogenesis-related proteins, including acetyl-CoA carboxylase (ACC) and fatty-acid synthase (FAS). nih.govresearchgate.netdntb.gov.uanih.gov Conversely, this compound has been found to increase the expression of carnitine palmitoyltransferase (CPT)1 and, importantly, activate AMP-activated protein kinase (AMPK) in adipocytes and the liver of obese mice. nih.govresearchgate.netdntb.gov.uanih.gov

Activation of AMPK plays a crucial role in regulating cellular energy metabolism and suppressing fatty acid synthesis. nih.govresearchgate.net By activating AMPK, this compound appears to promote lipolysis (breakdown of fats) and attenuate lipogenic and adipogenic transcription factors, thereby reducing triglyceride synthesis and inhibiting adipogenesis. nih.govresearchgate.netdntb.gov.uanih.gov

In high-fat diet-fed mice, this compound administration has been shown to decrease body weight gain, visceral adipose tissue weight, and adipocyte size. nih.govdntb.gov.uanih.gov It also attenuated obesity-induced hepatic lipid accumulation. nih.govresearchgate.net These findings suggest that this compound is a potential anti-obesity compound that can ameliorate obesity-related metabolic disorders. nih.govresearchgate.net

Immunomodulatory Responses

This compound and extracts from Spilanthes acmella have demonstrated immunomodulatory properties. researchgate.netnih.govnih.govinformaticsjournals.co.in Studies have investigated its effects on inflammatory responses, which are closely linked to immune function.

In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells) and pre-adipocytes have shown that this compound can attenuate inflammatory responses. researchgate.netdntb.gov.uanih.govresearchgate.netmdpi.comnih.gov It has been reported to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.comnih.govresearchgate.net

Mechanistically, this compound's anti-inflammatory effects are associated with the inhibition of key signaling pathways, including the NF-κB pathway and MAPK signaling pathways (specifically JNK and p38). researchgate.netdntb.gov.uanih.govresearchgate.netmdpi.comnih.gov By inhibiting NF-κB activation, this compound can downregulate the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netdntb.gov.uanih.govresearchgate.netmdpi.comnih.gov

In vivo studies in rats have also indicated the immunomodulatory potential of Spilanthes acmella extracts, showing a significant increase in neutrophil adhesion, haemagglutinating antibody titre, and delayed type hypersensitivity response.

Pancreatic Lipase (B570770) Inhibition

Ethanolic extracts of Spilanthes acmella flowers have been investigated for their ability to inhibit pancreatic lipase activity in vitro. nih.govsciencescholar.usresearchgate.net Pancreatic lipase is a key enzyme involved in the digestion and absorption of dietary fats, making its inhibition a potential strategy for weight management.

Studies have demonstrated that these extracts can inhibit pancreatic lipase activity in a concentration-dependent manner. researchgate.net For instance, an inhibition of 40% was observed at a concentration of 2 mg/mL of the ethanolic extract. nih.govsciencescholar.us While the activity was compared to other substances and found to be less potent in some comparisons, the inhibitory effect was still noted. nih.gov The specific type of inhibition exerted by this compound on pancreatic lipase is an area of ongoing investigation. researchgate.net

Structure Activity Relationship Sar and Molecular Modeling of Spilanthol

Computational Approaches in Understanding Spilanthol's Bioactivity

Computational methods play a significant role in elucidating the mechanisms underlying this compound's bioactivity and identifying potential therapeutic targets. mdpi.com These in silico approaches can predict binding affinities, analyze molecular interactions, and explore complex biological networks. mdpi.comresearchgate.net

Molecular Docking Simulations for Target Binding

Molecular docking simulations are computational techniques used to predict the preferred binding orientation (pose) of a ligand (like this compound) to a receptor (such as a protein) and estimate the binding affinity. mdpi.comnih.gov This method helps to identify potential protein targets that this compound may interact with. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.com

Studies utilizing molecular docking have explored this compound's interactions with various targets. For instance, molecular docking simulations have indicated that this compound exhibits robust binding affinity to proteins in the TLR4 signaling pathway, such as IKKα and NF-kB1, suggesting a mechanism for its anti-neuroinflammatory effects. mdpi.comresearchgate.net this compound has also shown inhibitory potential against JAK1 and JAK2 proteins, which are targets for its cytotoxicity against cancer cells. adipogen.comresearchgate.netnih.gov Furthermore, molecular docking has suggested that this compound can act as a partial agonist for TRPV1 receptors and an agonist for CB2 receptors, potentially explaining its effects in conditions like Burning Mouth Syndrome. nih.govmdpi.com In the context of anti-malarial research, molecular docking revealed a robust binding affinity of this compound to Prostaglandin (B15479496) G/H synthase 2 (PTGS2). researchgate.net

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the time-dependent behavior of the ligand-protein complex. mdpi.comnih.gov This allows for the investigation of the stability of the complex, conformational changes, and the nature of intermolecular interactions over time. mdpi.comresearchgate.netacs.orguzh.ch

MD simulations have been employed to further understand the interactions of this compound with its targets. For example, MD simulations have reinforced the findings from docking studies, demonstrating the inherent capability of this compound to bind with NF-kB1 and IKKα and analyzing the frequency of protein-ligand interactions over simulation periods. mdpi.com These simulations provide a dynamic view of how this compound interacts with its target proteins, offering deeper insights into the binding mechanisms.

Network Pharmacology Analysis for Disease Mechanisms

Network pharmacology is a holistic approach that integrates data from various sources to construct networks of drug-target-disease interactions. researchgate.netmedsci.orgfrontiersin.org This method helps to unravel the complex mechanisms by which a compound like this compound exerts its effects on biological systems and diseases. mdpi.comresearchgate.netresearchgate.net

Network pharmacology analysis has been used to predict the underlying mechanisms of this compound in various conditions. For instance, network pharmacology has predicted that this compound attenuates neuroinflammation in neurodegenerative diseases by suppressing the toll-like receptor signaling pathway. mdpi.comresearchgate.netdntb.gov.ua This approach highlights the multi-target nature of this compound's actions and its potential to modulate complex disease pathways.

Elucidation of Key Structural Determinants for Pharmacological Effects

The specific chemical structure of this compound, an N-alkylamide, is directly linked to its biological activities. Variations in the alkylamide chain, including its length and the degree and configuration of unsaturation, as well as stereochemical aspects, are critical determinants of its pharmacological profile. researchgate.netresearchgate.netcore.ac.uk

Influence of Alkylamide Chain Length and Degree of Unsaturation on Bioactivity

The fatty acid chain length and the number and position of double bonds within the alkylamide structure significantly influence the bioactivity of N-alkylamides, including this compound. researchgate.netresearchgate.net Studies on different N-alkylamides have shown that these structural features impact their efficacy in various biological assays. researchgate.netresearchgate.net For example, research on larvicidal N-alkylamides has indicated that chain length, the degree of unsaturation, and terminal methylation influence their potency. researchgate.netresearchgate.net The conjugated double bonds present in this compound's structure have been found to be necessary for certain activities, such as larvicidal effects. scielo.br

Stereochemical Considerations and Their Impact on Biological Activity

This compound exists as a specific stereoisomer, (2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide. wikipedia.orgnih.govperflavory.comevitachem.comuni.lunih.gov The E and Z configurations of the double bonds at positions 2, 6, and 8, respectively, are crucial aspects of its structure. The exact stereochemistry was defined through techniques like infrared evidence and comparison with related compounds. nih.govresearchgate.net The specific (2E,6Z,8E)-trienamide stereochemistry has been confirmed to be the active form by comparing its properties and biological activity with the isolated natural product. nih.govresearchgate.netuncg.edu While the general importance of stereochemistry in biological activity is well-established, specific detailed research findings directly linking alterations in this compound's stereochemistry to changes in its precise pharmacological effects were not extensively detailed in the provided search results beyond the confirmation of the active stereoisomer. However, the emphasis on the defined (2E,6Z,8E) configuration highlights its importance for the observed biological activities. evitachem.comnih.govresearchgate.net

Identification of Specific Biological Targets and Binding Affinities (e.g., Receptors, Enzymes, Ion Channels, Transcription Factors)

Research into the biological activities of this compound has identified a range of molecular targets, contributing to its diverse pharmacological effects, including analgesic, anti-inflammatory, and insecticidal properties. These targets encompass various classes of proteins, such as ion channels, enzymes, receptors, and transcription factors. Detailed investigations, often employing in silico techniques like molecular docking and dynamics simulations alongside in vitro assays, have provided insights into the interactions between this compound and these biological molecules, including estimations of binding affinities and functional consequences.

Ion Channels: this compound is known to interact with several ion channels, which is believed to underlie its sensory effects, such as tingling and numbing. Transient Receptor Potential (TRP) channels, particularly TRPA1, TRPV1, and TRPM8, have been identified as key targets. This compound is reported to activate TRPA1 and TRPV1 channels. biomol.comnih.gov While some studies suggest interaction with TRPM8, the nature and strength of this interaction can vary. escholarship.orgnih.govd-nb.info Structurally similar alkylamides are hypothesized to interact with 2-pore-domain potassium (K2P) channels, and this compound is also thought to interact with these channels, potentially leading to depolarization and enhanced sensory responses. nih.gov Furthermore, this compound has been shown to affect the Na-K-2Cl symporter (NKCC2) and the water channel aquaporin 2 (AQP2) in kidney cells, impacting the urine concentrating mechanism. mdpi.complos.orgnih.gov

Enzymes: Several enzymes have been identified as targets or modulated by this compound. Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in inflammatory pathways, are downregulated by this compound, leading to reduced production of nitric oxide (NO) and prostaglandins. scielo.brwikipedia.orgnih.govnih.govacs.org This inhibition occurs at both the mRNA and protein levels. acs.org Molecular docking studies have indicated robust binding affinity between this compound and Prostaglandin G/H synthase 2 (PTGS2), which is COX-2. researchgate.net this compound has also been reported to inhibit major human cytochrome P450 enzymes involved in drug metabolism in vitro. scielo.br Pancreatic lipase (B570770) is another enzyme that this compound has been shown to inhibit. biomol.com Additionally, this compound, potentially after conversion to this compound endoperoxide (SPLE), has been linked to the inhibition of Peroxiredoxin 3 (Prx3). biomol.com

Receptors: this compound's interactions extend to several receptor types. Network pharmacology and molecular docking studies suggest that this compound attenuates neuroinflammation by suppressing the toll-like receptor 4 (TLR4) signaling pathway, demonstrating robust binding affinities with key proteins in this pathway. mdpi.comresearchgate.net Cannabinoid receptors, specifically CB1 and CB2, have also been explored as potential targets, with some studies indicating that this compound may interact with these receptors. biomol.comwikipedia.org The antihypertensive effect of this compound was blocked by a CB1 antagonist, suggesting involvement of this receptor. wikipedia.org Molecular docking evaluations further support the potential interaction of alkylamides, including this compound, with CB1, CB2, and TRPV1 receptors. researchgate.net In the context of anti-obesity effects, it has been suggested that this compound might promote energy consumption by increasing the affinity of leptin for its receptor. mdpi.com

Transcription Factors: this compound has demonstrated the ability to inhibit the activation of several inflammatory transcription factors. Transcription factor array experiments have revealed that this compound suppresses the activation of NFκB, ATF4, FOXO1, IRF1, ETS, and AP-1. wikipedia.orgnih.govresearchgate.netresearchgate.netnih.gov The inhibition of NFκB is considered a central mechanism for this compound's anti-inflammatory effects, as NFκB plays a pivotal role in regulating the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6. nih.govacs.orgnih.gov In the context of adipogenesis, transcription factors such as C/EBP, PPARγ, and SREBP regulate pre-adipocyte differentiation, and while not direct binding targets in the same way as inflammatory TFs, their downstream effects are relevant to this compound's impact on adipocyte biology. mdpi.com

Detailed Research Findings and Binding Data:

Molecular docking and simulation studies have provided quantitative estimates of binding affinities for some targets. For instance, studies investigating this compound's potential in neurodegenerative diseases predicted robust binding affinities between this compound and key proteins in the TLR4 pathway. mdpi.comresearchgate.net Specifically, binding free energies were calculated for interactions with IKKα and NF-kB1, showing stronger affinity compared to their inhibitors in silico studies. mdpi.com Molecular docking also predicted a robust binding affinity of -27.196 kJ/mol for this compound with Prostaglandin G/H synthase 2 (PTGS2), suggesting its potential as an anti-malarial candidate by targeting this enzyme. researchgate.net

Functional assays have provided IC50 values indicating the concentration at which this compound inhibits the activity of certain targets or processes. For example, this compound inhibited nitric oxide production in LPS-activated murine macrophages with significant effects observed. acs.org While specific IC50 values for TRP channel activation are not consistently reported as binding affinities, studies demonstrate that micromolar concentrations of this compound can elicit responses in neurons expressing these channels. nih.gov Cytotoxicity assays on HEK293 cells determined an IC50 of 260 µg/mL for this compound after 24 hours, indicating the concentration at which it causes 50% cell death in this specific cell line. plos.orgnih.govsemanticscholar.org Anti-malarial activity against Plasmodium falciparum strains showed IC50 values ranging from 5.8 to 41.4 µg/ml depending on the strain. scielo.br

The interaction with ion channels at the neuromuscular junction is proposed to inhibit nerve impulse transmission, leading to muscle relaxation, which contributes to its anti-wrinkle effect. professionalbeauty.co.uk This interaction with ion channels at nerve endings is also linked to its local anesthetic and analgesic properties.

Here is a summary of some identified targets and associated data:

Target ClassSpecific TargetNature of InteractionRelevant Data / FindingsSource(s)
Ion ChannelTRPA1 (Transient Receptor Potential Ankyrin 1)ActivationInvolved in sensory effects (tingling, numbing). biomol.comnih.gov
Ion ChannelTRPV1 (Transient Receptor Potential Vanilloid 1)ActivationInvolved in sensory effects and vasodilation. biomol.comsemanticscholar.org Blocked by antagonist in vivo study. biomol.comnih.govwikipedia.org
Ion ChannelTRPM8 (Transient Receptor Potential Melastatin 8)Interaction/ModulationHypothesized interaction based on structural similarity to sanshool. nih.gov escholarship.orgd-nb.infonih.gov
Ion ChannelK2P Channels (2-pore-domain potassium channels)Inhibition (hypothesized)Based on structural similarity to sanshool and similar sensory effects. nih.gov nih.gov
Ion ChannelNKCC2 (Na-K-2Cl symporter)Reduces phosphorylation/activityAffects urine concentrating mechanism. mdpi.complos.orgnih.gov mdpi.complos.orgnih.gov
Ion ChannelAQP2 (Aquaporin 2)Reduces membrane expressionAffects water reabsorption in kidneys. plos.orgnih.gov plos.orgnih.gov
EnzymeiNOS (inducible Nitric Oxide Synthase)Inhibition (expression and activity)Reduces NO production, contributing to anti-inflammatory effects. acs.org scielo.brwikipedia.orgnih.govnih.govacs.org
EnzymeCOX-2 (Cyclooxygenase-2)Inhibition (expression and activity)Reduces prostaglandin production, contributing to anti-inflammatory effects. acs.org scielo.brnih.govacs.org
EnzymePTGS2 (Prostaglandin G/H synthase 2)Binding (in silico)Robust binding affinity (-27.196 kJ/mol) predicted by molecular docking. researchgate.net researchgate.net
EnzymeCytochrome P450 enzymesInhibition (in vitro)Inhibits major human P450 enzymes involved in drug metabolism. scielo.br scielo.br
EnzymePancreatic lipaseInhibitionReported activity. biomol.com biomol.com
EnzymePrx3 (Peroxiredoxin 3)Inhibition (via SPLE)Proposed mechanism after conversion to this compound Endoperoxide. biomol.com biomol.com
ReceptorTLR4 (Toll-like receptor 4) pathway proteinsSuppression/BindingAttenuates neuroinflammation; robust binding affinities in silico studies. mdpi.comresearchgate.net mdpi.comresearchgate.net
ReceptorCB1 (Cannabinoid receptor type 1)InteractionSuggested by in vivo study where antagonist blocked this compound effect. wikipedia.org biomol.comwikipedia.orgresearchgate.net
ReceptorCB2 (Cannabinoid receptor type 2)InteractionSome binding potential shown in studies. biomol.comresearchgate.net
ReceptorLeptin receptorIncreases affinity (suggested)Proposed mechanism for anti-obesity effects. mdpi.com mdpi.com
Transcription FactorNFκB (Nuclear Factor kappa-light-chain-enhancer)Inhibition of activationCentral to anti-inflammatory effects, downregulates pro-inflammatory mediators. acs.org wikipedia.orgnih.govnih.govacs.orgresearchgate.netresearchgate.netnih.gov
Transcription FactorATF4, FOXO1, IRF1, ETS, AP-1Inhibition of activationIdentified in transcription factor array experiments. nih.govnih.gov wikipedia.orgnih.govresearchgate.netresearchgate.netnih.gov

This table summarizes key findings regarding this compound's molecular targets and the nature of their interaction, based on available research.

Pharmacokinetic, Toxicological, and Safety Considerations of Spilanthol

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

The ADME profile of spilanthol has been investigated using both in silico and in vitro methods, complemented by in vivo studies in animal models. These studies aim to elucidate how this compound is handled by the body, including its uptake, distribution to various tissues, metabolic transformation, and elimination.

Blood-Brain Barrier Permeability

Research indicates that this compound possesses the ability to cross the blood-brain barrier (BBB). In silico predictions suggest favorable characteristics for BBB permeability mdpi.com. In vivo studies in mice have confirmed this, demonstrating a rapid and significant influx of this compound into the brain following intravenous injection nih.govthieme-connect.comnih.govresearchgate.net. The lipophilic nature of this compound (LogP = 3.39) and its molecular weight (221.34 g/mol ) are considered factors contributing to its ability to permeate the BBB via passive diffusion nih.gov. One study reported a unidirectional influx rate constant (K1) of 796 µl/(g · min) in mice nih.govnih.govresearchgate.net. Another study in mice reported an influx rate of 217.0 µl/(g × min) and a brain half-time disappearance of 6.4 minutes, suggesting efflux of this compound from the brain thieme-connect.com. The blood-brain barrier penetration index (BBB) for this compound has been reported as > 1, further indicating its ability to cross this barrier researchgate.net.

Transdermal Absorption Characteristics

This compound has been shown to permeate the skin. Studies utilizing Franz diffusion cells with human skin have demonstrated the transdermal behavior of this compound from Spilanthes acmella extracts nih.govresearchgate.net. This compound was found to permeate the skin, with steady-state permeation observed nih.govresearchgate.net. Aqueous-extrapolated primary transdermal parameters have been determined, including a permeability coefficient (Kp,aq) of 3.31 (±0.29) × 10⁻³ cm/h, a diffusion coefficient (Dm,aq) of 1.86 (±0.09) × 10⁻⁴ cm²/h, and a partition coefficient (Km,aq) of 7.28 (±1.59) × 10⁻¹. The composition of the donor solution significantly influenced partitioning (Km), while the receptor fluid composition primarily affected diffusion (Dm) nih.gov. In vivo assays have also demonstrated that this compound can permeate skin and oral mucosa to reach systemic circulation researchgate.netmdpi.com.

Table 1: Transdermal Permeation Parameters of this compound (Aqueous-Extrapolated)

ParameterValue (mean ± SEM)Unit
Permeability Coefficient (Kp,aq)3.31 ± 0.29cm/h
Diffusion Coefficient (Dm,aq)1.86 ± 0.09cm²/h
Partition Coefficient (Km,aq)7.28 ± 1.59-

Metabolic Pathways and Metabolite Identification

While detailed metabolic pathways and specific metabolite identification for this compound are not extensively documented in the provided search results, some information is available. In silico evaluations have suggested the potential for a few this compound metabolites to have mutagenic potential mdpi.com. Further research is needed to fully characterize the metabolic fate of this compound in biological systems.

Toxicological Assessment in Preclinical Models

Toxicological studies in preclinical models provide crucial data on the potential harmful effects of this compound. These investigations include in vitro assessments of cytotoxicity and in vivo studies to evaluate acute and sub-chronic toxicity, including histopathological changes.

In Vitro Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted on various cell lines, including human embryonic kidney (HEK293) cells. In HEK293 cells, this compound has shown dose-dependent cytotoxicity with reported IC50 values around 260 µg/mL after 24 hours of exposure mdpi.comnih.govresearchgate.net. Other studies have reported IC50 values ranging from 166.0 to 526.2 µg/mL depending on the cell line tested researchgate.net. Essential oils containing this compound have also shown toxicity against HEK-293 cells with IC50 values around 5.14-5.57 µg/mL museu-goeldi.br. However, it's important to note that concentrations significantly lower than the IC50 values are often used in functional studies nih.gov. Some studies have indicated no significant cytotoxicity at concentrations up to 40 µg/mL in RAW 264.7 murine macrophages or at concentrations ≥100 μM in 3T3-L1 adipocytes mdpi.comnih.gov.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µg/mL)Exposure TimeSource
HEK293~26024 hours mdpi.comnih.govresearchgate.net
HEK2935.14-5.57Not specified museu-goeldi.br
NHF-A12166.0Not specified researchgate.net
MDA-MB 231526.2Not specified researchgate.net
RAW 264.7 macrophages>40Not specified mdpi.com
3T3-L1 adipocytes>100 μMNot specified nih.gov

In Vivo Toxicity Studies in Animal Models (e.g., Acute, Sub-chronic, Histopathological Changes)

In vivo toxicity studies have been conducted in various animal models to assess the acute and sub-chronic effects of this compound and this compound-rich extracts.

Acute toxicity studies in mice have reported a median lethal dose (LD50) of 113 mg/kg for affinin (this compound) mdpi.com. Another study using an ethanolic extract of S. oleracea leaves showed no acute toxicity in Swiss mice at a dosage of 3 g/kg academicjournals.org. Oral administration of an aqueous extract of S. acmella up to 3 g/kg in albino mice also showed no adverse effects or mortality academicjournals.org.

Sub-chronic toxicity evaluations have also been performed. Oral administration of A. oleracea floral extract (100 mg/kg/day) in male Wistar mice for 60 days showed no signs of toxicity mdpi.com. Similarly, chronic oral treatment with a hydroethanolic extract of A. oleracea flowers (containing 97.7% this compound) at 100 mg/kg over 60 days in male spontaneously hypertensive (SHR) and Wistar (WR) rats did not cause significant toxic outcomes or alter animal weight mdpi.comnih.govresearchgate.net. Moderate alterations were observed in hepatic enzymes (AST and ALT) in this study, but no relevant histopathological changes were found nih.govnih.gov.

However, some studies in zebrafish models have indicated identifiable toxicity characterized by histopathological changes in vital organs upon oral and immersion treatment with this compound and this compound-rich extracts mdpi.comnih.govresearchgate.net. Substantial maternal toxicity and teratogenicity were also observed in zebrafish models mdpi.com. In Nile tilapia, exposure to S. acmella extracts at higher concentrations (3.0 and 4.0 mL/L) resulted in abnormal characteristics like epithelial lifting in gill lamellae, although lower concentrations (1.0 and 2.0 mL/L) showed no histopathological changes in gills and liver bioflux.com.ro.

Table 3: In Vivo Toxicity Findings

Study TypeAnimal ModelAdministration RouteDoseKey FindingsSource
Acute ToxicityICR miceNot specifiedLD50 = 113 mg/kgRelatively low toxicity mdpi.com
Acute ToxicitySwiss miceIntraperitoneal300, 3000 mg/kgNo external physical abnormalities, no notable changes in liver/spleen weight academicjournals.org
Acute ToxicityAlbino miceOralUp to 3 g/kgNo adverse effect or mortality academicjournals.org
Sub-chronic ToxicityMale Wistar miceOral100 mg/kg/day for 60 daysNo signs of toxicity mdpi.com
Chronic ToxicitySHR and Wistar ratsOral100 mg/kg for 60 daysNo significant toxic outcomes, no relevant histopathological alterations nih.govnih.gov
ToxicityZebrafishOral and ImmersionDose-dependentIdentifiable toxicity, histopathological changes in vital organs, teratogenicity mdpi.comnih.govresearchgate.net
Anesthetic/ToxicityNile tilapiaImmersion1.0, 2.0, 3.0, 4.0 mL/L extractHistopathological changes (epithelial lifting in gills) at higher doses bioflux.com.ro

Mutagenicity and Teratogenicity Evaluation (e.g., Ames Test, Zebrafish Models)

Evaluations of this compound's potential to cause mutations (mutagenicity) and developmental abnormalities (teratogenicity) have been conducted using various models, including the Ames test and zebrafish embryos.

The Ames test, a common in vitro method for assessing mutagenicity, has indicated that this compound does not exhibit mutagenic effects. Studies using the Ames salmonella/microsome experiment with Salmonella typhimurium strains (TA98, TA100, and TA102) showed no mutagenic properties for affinin (this compound) at tested concentrations nih.govtandfonline.com. Furthermore, antimutagenic effects of affinin have been observed at concentrations of 25 and 50 µg/mL nih.govgoogle.com. A chloroform (B151607) extract of Spilanthes calva flower buds, containing alkamides and flavonoids, also inhibited mutagenicity in a dose-dependent manner in the Ames test irjmets.com.

Zebrafish (Danio rerio) models have been utilized to assess the teratogenic potential of this compound and extracts containing it. Studies have observed lethal and teratogenic effects on zebrafish embryos throughout development when treated with this compound and this compound-rich crude extracts researchgate.netmdpi.com. Substantial maternal toxicity and teratogenicity have been noted in zebrafish preclinical models upon treatment with these substances researchgate.netmdpi.com. Specifically, treatment of parental generation zebrafish with Acmella oleracea flowers extract and this compound caused severe changes in the gonads and affected fertility researchgate.net. While the extract caused lethal and teratogenic effects in the embryo groups where the parental generation was treated, this compound treatment of the parental groups primarily resulted in embryo lethality researchgate.net. Potential teratogenic activity in embryos may be linked to various this compound metabolites mskcc.orgnih.gov. Teratogenic effects observed in zebrafish embryos included tail deformation, cardiac and yolk edema, scoliosis, and growth retardation nih.gov.

In silico evaluations have also identified a few metabolites of this compound with potential mutagenic properties researchgate.netmdpi.com. Predictions of mutagenicity for metabolites of A. oleracea flower extract, where this compound was the major compound, were evaluated using the Ames test, and all metabolites showed mutagenic predictions nih.gov.

Potential Drug-Drug Interactions and Enzyme Inhibition Profiles (e.g., P450 enzymes)

This compound has shown inhibitory effects on certain human cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. This inhibition suggests a potential for drug-drug interactions when this compound is co-administered with medications metabolized by these enzymes.

In vitro studies have indicated that this compound significantly inhibits CYP2E1 mskcc.orguncg.edu. This compound demonstrated strong inhibitory properties against CYP2E1 in human liver microsomes and expressed enzyme uncg.edunih.gov. The inhibition by this compound appears to be a reversible type inhibition nih.gov.

Furthermore, this compound has been shown to inhibit other major human CYP P450 enzymes involved in drug metabolism, including CYP1A1/2, CYP2D6, and CYP3A4 researchgate.netscielo.br. Studies reported IC50 values for this compound against these enzymes: 25 µg/ml for CYP1A1/2, 16.1 µg/ml for CYP2D6, and 13.5 µg/ml for CYP3A4 researchgate.netscielo.br. These findings suggest that this compound could potentially induce herbal-drug interactions researchgate.netscielo.br. While in vitro inhibition of P450s does not always translate to clinically relevant in vivo effects, these results warrant cautious evaluation of potential clinical consequences, particularly with long-term use scielo.br.

In addition to CYP enzymes, this compound has been shown to inhibit inducible nitric oxide synthase (iNOS) expression, which is involved in inflammatory responses nih.gov. This compound reduced the expression of iNOS mRNA and protein and inhibited the activation of several transcription factors, including NFκB, ATF4, FOXO1, IRF1, ETS, and AP1 nih.gov. This iNOS inhibitory effect contributes to its observed anti-inflammatory actions nih.gov.

The following table summarizes the inhibitory effects of this compound on tested CYP enzymes:

EnzymeIC50 (µg/ml)Inhibition TypeReference
CYP1A1/225Not specified researchgate.netscielo.br
CYP2D616.1Not specified researchgate.netscielo.br
CYP3A413.5Not specified researchgate.netscielo.br
CYP2E1Strong inhibition (specific IC50 not provided in snippet)Reversible uncg.edunih.gov

Note: IC50 values indicate the concentration of this compound required to inhibit the enzyme activity by 50%. Lower IC50 values indicate stronger inhibition.

Future Research Directions and Translational Perspectives for Spilanthol

Optimization of Sustainable Production Methods and Bio-sourcing

Current production of spilanthol often relies on collecting field-grown plants, which can raise concerns about sustainability, potential reduction of local plant populations, and erosion of genetic diversity. journalijar.comjournalijar.com The chemical profile of plants grown in the wild can also fluctuate due to environmental factors. journalijar.com

Future research aims to develop more efficient, sustainable, and environmentally friendly extraction techniques. One promising area involves the use of Natural Deep Eutectic Solvents (NADES) for this compound extraction from Acmella oleracea. evitachem.comresearchgate.net While classical methods like Soxhlet extraction, heating, stirring, and maceration using organic solvents, as well as supercritical carbon dioxide extraction, have been explored, the use of NADES for this compound extraction specifically has not been extensively investigated. researchgate.net Research indicates that while NADES are promising, the purification of target compounds from these non-volatile solvents presents a challenge. researchgate.netmdpi.com However, simple green methods utilizing solid-phase extraction (SPE) on C18 material with ethanolic solutions have shown promise in retrieving this compound from NADES and ethanolic extracts with reasonable purity. researchgate.netmdpi.com

In vitro culture techniques are also being explored as a promising alternative for obtaining this compound, offering stable and consistent production irrespective of seasons and regions. journalijar.comjournalijar.com Research into in vitro this compound production is still in its early stages and requires optimization of culture and process parameters for commercial viability. journalijar.comjournalijar.com Studies have shown that elicitation using biotic and abiotic elicitors like yeast extract and methyl jasmonate can significantly enhance this compound production in cell suspension cultures of Acmella ciliata. researchgate.net

Development of Novel this compound Derivatives and Analogues for Enhanced Efficacy or Specificity

Research is ongoing to develop novel this compound derivatives and analogues to potentially enhance efficacy or target specific activities. This compound itself is an unsaturated amide. evitachem.com Its susceptibility to oxidation, forming compounds like (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide, is a critical consideration for storage and formulation. evitachem.comresearchgate.net

Studies have explored the synthesis of this compound with complete control over the geometry of its double bonds. unicamp.brresearchgate.net A simplified analogue with an alkyne replacing a Z-alkene has also been prepared. unicamp.brresearchgate.net This analogue demonstrated superior anesthetic effect in vivo compared to this compound and a commercial anesthetic in a tail flick model. unicamp.brresearchgate.net Both this compound and this analogue showed similar permeation profiles through dermatomed pig ear skin in vitro. unicamp.brresearchgate.net

Another alkamide, dioxyacmellamide, identified alongside this compound in Acmella ciliata, has shown potent antiplasmodial activity, even against multidrug-resistant strains of Plasmodium falciparum. evitachem.com Its discovery suggests potential structural similarities and shared biosynthetic pathways with this compound. evitachem.com

Further research is needed to explore the structure-activity relationships of this compound and its derivatives to design compounds with improved therapeutic profiles and reduced potential liabilities.

Advancing Towards Clinical Translation and Human Efficacy Trials

Advancing this compound towards clinical translation requires robust human efficacy trials to evaluate its effectiveness for various conditions. Clinical trials are considered essential for evaluating the efficacy and safety of this compound in humans for conditions such as vulvovaginal candidiasis, pain management, and neurodegenerative diseases. evitachem.com

While some studies have investigated Spilanthes acmella extracts in human trials, particularly concerning male reproductive health and sexual function, research directly on isolated this compound in clinical settings appears to be less extensive. consensus.appconsensus.app For instance, a double-blind, placebo-controlled trial found that an extract of Spilanthes acmella significantly increased serum testosterone (B1683101) levels and improved sexual function in men with erectile dysfunction. consensus.appconsensus.app Another clinical trial evaluated a mouthwash containing this compound and cannabidiol (B1668261) for improving oral health in patients with gingivitis, observing changes in gingivitis types. mdpi.com

More well-conducted pharmacological studies are needed for several traditional indications of Acmella oleracea and its constituents, and the mechanisms of action by which this compound exerts its effects in humans require further study. researchgate.net

Comprehensive Human Safety and Long-Term Toxicological Studies

Comprehensive human safety and long-term toxicological studies are crucial before this compound can be widely translated into clinical applications. While Acmella oleracea has been consumed in food for many years, more studies are needed on its human toxicity. mdpi.com

Some animal studies have indicated potential toxicity at certain doses or in specific models. For example, hydroethanolic extracts of Acmella oleracea and this compound caused reduced fertility and gonadal changes in zebrafish, along with embryo lethality and teratogenic effects, suggesting potential reproductive toxicity. consensus.appconsensus.app Additionally, this compound from jambu can inhibit major human enzymes involved in drug metabolism, inducing potential herbal drug interactions. mdpi.com

Future research needs to address the toxicological impacts on humans and animals more thoroughly. researchgate.net Studies evaluating the safety of this compound towards non-target species are also lacking. researchgate.net Regulatory evaluations, such as those by the European Food Safety Authority (EFSA) regarding this compound as a flavoring substance, highlight the ongoing assessment of its safety profile. mdpi.com

Innovative Formulation Development and Delivery Systems for Improved Bioavailability

Innovative formulation development and delivery systems are essential to improve the bioavailability and stability of this compound. This compound is generally lipophilic and can be chemically unstable, making it prone to degradation. nih.gov Its low water solubility and molecular size can also result in poor absorption and limited physiological availability. nih.gov

Various formulation strategies are being explored to enhance solubility, protect against degradation, reduce potential toxicity, and improve bioavailability. nih.gov These include developing novel delivery systems like mucoadhesive films for topical application. evitachem.com Nanoformulations, such as nanoemulsions (NEs) and microemulsions (MEs), are being investigated to encapsulate Acmella oleracea extract containing this compound. nih.gov Studies have shown that NEs can provide physically stable formulations for topical delivery and demonstrate sustained this compound release. nih.gov

Research has also investigated the controlled release mechanism of this compound in emulsions, exploring the effect of oil and drug physicochemical properties on drug release and skin retention at a molecular level. researchgate.net Studies using Franz diffusion cells have evaluated the transdermal behavior of this compound in different formulations. ualberta.ca

Integration of Omics Technologies for Systems-Level Understanding of this compound's Bioactivities

Integrating omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is crucial for gaining a systems-level understanding of this compound's bioactivities. frontiersin.orguninet.edunih.govresearchgate.net These technologies allow for the simultaneous analysis of thousands of molecules, providing a holistic view of biological systems and how molecules influence each other. nih.govnih.gov

Omics approaches can help identify signaling molecules associated with cellular changes and study drug responses. uninet.edu Proteomics can aid in the search for gene expression biomarkers, while metabolomics can identify biomarkers related to metabolism and metabolic disorders. uninet.edu Pharmacogenomics can help understand how genetic factors influence drug absorption, metabolism, and action. uninet.edu

Q & A

Q. What experimental models are used to study spilanthol’s enhancement of salty taste perception?

this compound enhances NaCl responses in taste bud cells (TBCs) and trigeminal neurons via inhibition of K2P potassium leak channels. Key methodologies include:

  • In vitro electrophysiology : Measuring ion channel activity in isolated TBCs or neurons exposed to NaCl and this compound .
  • Human psychophysical studies : Split-tongue experiments to assess perceived saltiness using subthreshold this compound concentrations .
  • Behavioral assays in rodents : Quantifying salt preference or aversion after oral this compound administration .

Q. How is this compound isolated and quantified from plant sources?

Isolation and quantification require advanced chromatography and spectroscopy:

  • HPLC with mass spectrometry (LC-ESIMS²) : For preliminary identification and purity assessment using C18 columns and methanol/water gradients .
  • Preparative HPLC : For large-scale isolation, e.g., using YMC-Actus Triart C18 columns with methanol gradients .
  • NMR spectroscopy : Confirmation of this compound structure via ¹H and ¹³C NMR (500 MHz and 125 MHz, respectively) in CDCl3 solvent .

Q. What are the cytotoxicity thresholds for this compound in cell-based studies?

Cytotoxicity is assessed via:

  • Dose-response assays : HEK293 or cancer cell lines treated with this compound (e.g., IC50 values of 234–260 μg/mL at 24 hours) .
  • Colony formation assays : To evaluate long-term effects on cell proliferation .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining or caspase activation .

Advanced Research Questions

Q. How does this compound modulate intracellular cAMP levels and downstream signaling?

this compound reduces cAMP via:

  • FRET-based sensors : Epac-H90 probes in NKCC2-HEK293 cells show decreased cAMP under basal and forskolin-stimulated conditions .
  • Western blotting : Assessing phosphorylation of cAMP-dependent targets (e.g., NKCC2) in kidney slices treated with this compound and desmopressin (dDAVP) .
  • Calcium imaging : this compound triggers biphasic Ca²⁺ influx in HEK293 cells, partially dependent on extracellular Ca²⁺ and SERCA pump inhibition .

Q. What experimental approaches resolve contradictions in this compound’s anti-inflammatory effects?

Discrepancies arise from model-specific responses:

  • Transcriptional profiling : Microarray analysis of NFκB, ATF4, and AP-1 pathways in macrophages or microglia .
  • Comparative studies : Testing this compound vs. whole extracts (e.g., Acmella oleracea EO) to identify synergistic compounds .
  • Dose optimization : Higher concentrations (e.g., 10 μM) may be required for TNF-α/IL-6 suppression in certain cell lines .

Q. How do in vitro and in vivo models differ in studying this compound’s blood-brain barrier (BBB) permeability?

Methodologies include:

  • In vitro Caco-2 monolayers : Measuring transepithelial electrical resistance (TEER) and permeability coefficients .
  • In vivo capillary depletion : Quantifying brain parenchyma vs. endothelial distribution in mice after intravenous injection .
  • Kinetic influx/efflux models : Using modified Gjedde-Patlak equations to calculate unidirectional influx rates (K1 = 796 μL/(g·min)) and efflux constants (kout) .

Q. What multi-faceted methodologies are used to study this compound’s neuroprotective potential?

Recent approaches integrate:

  • In silico screening : Molecular docking and dynamics simulations of this compound-TLR4 interactions .
  • Network pharmacology : Mapping this compound’s targets in neuroinflammation pathways (e.g., TLR4/NFκB) .
  • BV-2 microglia assays : Measuring LPS-induced NO, TNF-α, and IL-6 suppression via ELISA and qRT-PCR .

Data Contradiction and Validation

Q. Why do studies report conflicting results on this compound’s anticancer activity?

Variations arise from:

  • Cell line specificity : Breast cancer (MCF-7) vs. colon cancer (HCT-116) show differential sensitivity to alkylamides .
  • Marker selection : Scopoletin and vanillic acid (co-extracted with this compound) may confound cytotoxicity results .
  • Apoptosis vs. necrosis : Distinguishing mechanisms via flow cytometry and LDH release assays .

Q. How can researchers minimize this compound’s somatosensory side effects in taste modulation studies?

Strategies include:

  • Structural analogs : Testing sanshool or hydroxy-α-sanshool derivatives with reduced trigeminal activation .
  • Encapsulation : Lipid nanoparticles to control oral bioavailability and limit tingling .
  • Psychophysical thresholds : Determining optimal concentrations (e.g., <10 μM) through dose-response curves .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

  • Univariable/multivariable regression : SPSS or R for correlating this compound concentration with cellular responses (e.g., cAMP reduction) .
  • ANOVA with post-hoc tests : For comparing treatment groups in cytotoxicity or anti-inflammatory assays .
  • Non-linear regression : IC50/EC50 calculations using GraphPad Prism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.